3-(3-oxocyclopentyl)-1H-indole-5-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-oxocyclopentyl)-1H-indole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-7-9-1-4-14-12(5-9)13(8-16-14)10-2-3-11(17)6-10/h1,4-5,8,10,16H,2-3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCIEBVCPXEIFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1C2=CNC3=C2C=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 3 Oxocyclopentyl 1h Indole 5 Carbonitrile
Retrosynthetic Analysis
Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, readily available starting materials through a series of imaginary bond cleavages known as disconnections. lkouniv.ac.inscitepress.org
For 3-(3-oxocyclopentyl)-1H-indole-5-carbonitrile, the primary disconnection strategy targets the bonds formed during the most probable synthetic route. The most logical and common method for forming the indole (B1671886) ring itself is the Fischer indole synthesis. quimicaorganica.org Therefore, the key disconnection is a retro-Fischer indole synthesis, which breaks the N1-C2 and C3-C3a bonds of the indole nucleus. This retro-reaction transforms the indole ring back into its precursor, an arylhydrazone.
A second critical disconnection breaks the C-C bond between the indole C3 position and the cyclopentanone (B42830) ring. However, in the context of a Fischer indole synthesis, this bond is often formed concurrently with the indole ring from a diketone precursor. Thus, the primary disconnection focuses on the indole core itself.
Applying the retro-Fischer indole synthesis disconnection to the target molecule reveals two key precursors. quimicaorganica.org
A substituted phenylhydrazine (B124118) : The indole ring's benzene (B151609) portion, containing the nitrile group at position 5, originates from a corresponding phenylhydrazine. The synthetic equivalent for this precursor is (4-cyanophenyl)hydrazine . This molecule provides the necessary nitrogen atom and the substituted aromatic ring.
A carbonyl compound : The pyrrole (B145914) part of the indole and the C3-substituent are derived from a ketone. To achieve the 3-(3-oxocyclopentyl) structure, a cyclic 1,3-dicarbonyl compound is required. The logical synthetic equivalent is 1,3-cyclopentanedione (B128120) .
These precursors are identified as the essential building blocks for constructing the target molecule via the Fischer indole synthesis.
| Target Molecule | Disconnection Strategy | Key Precursors |
| This compound | Retro-Fischer Indole Synthesis | (4-cyanophenyl)hydrazine, 1,3-cyclopentanedione |
In this specific retrosynthesis, the chosen precursors, (4-cyanophenyl)hydrazine and 1,3-cyclopentanedione, are suitable for direct use in the forward synthesis without requiring extensive functional group interconversions (FGI). The nitrile group on the phenylhydrazine is stable under the acidic conditions of the Fischer indole synthesis. nih.gov Similarly, the ketone functionalities of 1,3-cyclopentanedione are the reactive sites needed for the initial condensation reaction. Therefore, the synthetic plan is relatively direct, proceeding from the identified key precursors.
Direct Synthesis Approaches
Direct synthesis involves the stepwise construction of the target molecule from the identified starting materials. For substituted indoles, the Fischer indole synthesis is a powerful and widely used method. wikipedia.org
The Fischer indole synthesis, discovered in 1883, is a chemical reaction that produces an aromatic indole from a (substituted) phenylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions. wikipedia.orgnih.gov The reaction is versatile and can be catalyzed by various Brønsted or Lewis acids, such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or p-toluenesulfonic acid (p-TSA). wikipedia.orgalfa-chemistry.com
The synthesis of this compound proceeds via the acid-catalyzed reaction between (4-cyanophenyl)hydrazine and 1,3-cyclopentanedione.
The mechanism involves several key steps:
Hydrazone Formation : The reaction begins with the condensation of (4-cyanophenyl)hydrazine with one of the ketone groups of 1,3-cyclopentanedione to form a phenylhydrazone intermediate. byjus.comwikipedia.org This is typically a rapid and reversible reaction.
Tautomerization : The phenylhydrazone tautomerizes to its corresponding enamine (or 'ene-hydrazine') form, which is a crucial step for the subsequent rearrangement. nih.gov
asianpubs.orgasianpubs.org-Sigmatropic Rearrangement : Under acidic catalysis, the enamine undergoes an irreversible asianpubs.orgasianpubs.org-sigmatropic rearrangement (similar to a Claisen rearrangement), which breaks the weak N-N bond and forms a new C-C bond. wikipedia.org
Cyclization and Aromatization : The resulting intermediate undergoes cyclization and the elimination of an ammonia (B1221849) molecule to form the aromatic indole ring, yielding the final product. byjus.comnih.gov
The use of an unsymmetrical dicarbonyl compound like 1,3-cyclopentanedione directs the cyclization to form the C3-substituted indole, as the methylene (B1212753) group adjacent to the remaining ketone participates in the key rearrangement and cyclization steps.
| Step | Reactants | Reagents/Conditions | Intermediate/Product |
| 1. Hydrazone Formation | (4-cyanophenyl)hydrazine, 1,3-cyclopentanedione | Mild Acid/Heat | Phenylhydrazone of 1,3-cyclopentanedione |
| 2. Cyclization | Phenylhydrazone intermediate | Strong Acid (e.g., PPA, H₂SO₄), Heat | This compound |
An exploration into the synthesis of this compound reveals a landscape of advanced chemical strategies. The construction of this specific 3,5-disubstituted indole, while not extensively documented in isolation, can be understood through the general principles and methodologies established for the synthesis of complex indole scaffolds. This article details various synthetic routes, focusing on palladium-catalyzed, metal-free, and organocatalytic approaches that form the bedrock of modern indole synthesis.
1
2 Considerations for Unsymmetrical Ketones
In classical indole syntheses, such as the Fischer indole synthesis, the reaction of an arylhydrazine with a ketone is a key step. When an unsymmetrical ketone is used, the reaction can lead to two different regioisomeric indole products. The regioselectivity of the cyclization is influenced by the substitution pattern of the ketone. The formation of the intermediate enamine, a critical step, is governed by both steric and electronic factors. Generally, the reaction proceeds through the more stable, more substituted enamine, which then dictates the final indole structure. Predicting the major product often relies on understanding the relative stability of the possible enamine intermediates and the subsequent sigmatropic rearrangement. thieme-connect.com For instance, in the reaction between a nitrone and an unsymmetrical acetylene (B1199291) derivative, the subsequent cyclization to form the indole is highly selective, with the major product being predictable based on the relative reactivity of the two carbonyl groups in the intermediate. thieme-connect.com
2 Palladium-Catalyzed Cyclization and Cross-Coupling Strategies for Indole Formationorganic-chemistry.orgacs.org
Palladium catalysis has become an indispensable tool in organic synthesis, offering powerful and versatile methods for constructing the indole nucleus. acs.org These strategies often involve the formation of key carbon-carbon and carbon-nitrogen bonds to build the heterocyclic ring, providing access to a wide array of substituted indoles with high efficiency and functional group tolerance. mdpi.comresearchgate.net Common approaches include intramolecular cyclizations of suitably functionalized anilines or intermolecular cross-coupling reactions followed by a cyclization event. organic-chemistry.orgacs.org
1 Sonogashira, Suzuki–Miyaura, Stille, and Heck Cross-Couplings in Indole Synthesisrsc.orgacs.org
Palladium-catalyzed cross-coupling reactions are fundamental to many indole synthesis strategies. These reactions typically involve the coupling of an aryl halide or triflate with a suitable partner, followed by a cyclization step to form the indole ring. mdpi.com
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide, such as a 2-haloaniline derivative. mdpi.comwikipedia.org The resulting 2-alkynylaniline is a key intermediate that can undergo cyclization to form the indole ring, often catalyzed by copper or palladium. nih.govresearchgate.netacs.org This method is highly effective for creating 2- and 2,3-substituted indoles. acs.org
Suzuki–Miyaura Coupling: The Suzuki–Mura coupling reaction involves the use of an organoboron reagent, such as a boronic acid, to couple with an aryl halide. acs.orgacs.org This method has been successfully applied to the synthesis of various indole derivatives, including 5,7-diarylindoles, by performing the coupling directly on a dihaloindole core. rsc.org It is also used in two-step sequences where a Suzuki coupling introduces a necessary group prior to a separate cyclization step to form the indole. mdpi.com
Stille Coupling: The Stille reaction utilizes an organotin compound (stannane) as the coupling partner for an aryl halide. thieme-connect.comorganic-chemistry.orgwikipedia.orglibretexts.org A one-pot procedure involving an initial Stille reaction between an N-acyl-2-iodoaniline and a 1-(tributylstannyl)allene, followed by a fluoride-mediated cyclization, provides an efficient route to 2-alkyl-3-substituted indoles. thieme-connect.com
Heck Reaction: The Heck reaction involves the coupling of an alkene with an aryl halide. thieme-connect.com Intramolecular versions of the Heck reaction are particularly powerful for indole synthesis, where an N-allyl or N-vinyl-2-haloaniline undergoes palladium-catalyzed cyclization to form the indole or indoline (B122111) product. thieme-connect.comrsc.orgresearchgate.net This methodology has also been applied to the functionalization of existing indole rings under aqueous conditions. nih.gov
| Reaction | Coupling Partner | Key Intermediate | Typical Application | Reference |
|---|---|---|---|---|
| Sonogashira | Terminal Alkyne | 2-Alkynylaniline | Synthesis of 2- and 2,3-substituted indoles | nih.govacs.org |
| Suzuki–Miyaura | Organoboron Reagent | Aryl-substituted aniline (B41778) | Synthesis of aryl-substituted indoles | rsc.orgacs.org |
| Stille | Organotin Reagent | Allene-substituted aniline | One-pot synthesis of 2,3-disubstituted indoles | thieme-connect.com |
| Heck | Alkene | N-alkenyl-2-haloaniline | Intramolecular cyclization to indoles/indolines | rsc.orgresearchgate.net |
2 Intramolecular Cyclization Pathways to Indole Scaffoldsacs.orgnih.gov
Intramolecular cyclization reactions catalyzed by palladium are a highly effective means of constructing the indole ring system from acyclic precursors. mdpi.com These reactions create the heterocyclic structure in a single, often highly regioselective, step.
One prominent pathway is the intramolecular Heck cyclization of N-allyl or N-vinyl-2-haloanilines. rsc.orgresearchgate.net In this process, oxidative addition of palladium(0) to the aryl-halide bond is followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to yield the indole or indoline product. thieme-connect.com This method has been refined using in situ generated palladium nanoparticles in polyethylene (B3416737) glycol (PEG) as a recyclable catalytic system. thieme-connect.comrsc.org
Another powerful strategy involves the cyclization of 2-alkynylanilines. organic-chemistry.orgacs.org Palladium catalysts can activate the alkyne for an intramolecular nucleophilic attack by the aniline nitrogen (aminopalladation), leading to a vinylpalladium species that evolves to the final indole product. mdpi.com A novel variation involves the palladium-catalyzed intramolecular cyclization of 2-(1-alkynyl)-N-alkylideneanilines, which proceeds through the regioselective insertion of a palladium-hydride species into the alkyne, ultimately forming functionalized 3-alkenylindoles. acs.org Cascade reactions, such as an ortho-amination followed by an ipso-Heck cyclization, have also been developed to synthesize C3,C4-disubstituted indoles from 2-substituted aryl iodides. nih.gov
3 Metal-Free and Organocatalytic Approachesacs.org
While palladium catalysis is powerful, there is growing interest in developing more sustainable synthetic methods that avoid the use of expensive and potentially toxic transition metals. acs.orgrsc.org Metal-free and organocatalytic strategies offer greener alternatives for indole synthesis. oup.comacs.orgnih.gov
Metal-free approaches often rely on the use of oxidants or strong acids to promote cyclization. For example, an effective metal-free C-H amination of N-Ts-2-alkenylanilines using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as an oxidant provides a straightforward route to a diverse range of substituted indoles. acs.org Base-catalyzed intramolecular cyclization of easily accessible amides has also been reported for the synthesis of 3-nitro-2-(per)fluoroalkyl indoles. acs.org Organocatalysis, which uses small organic molecules as catalysts, has emerged as a key strategy for the enantioselective synthesis of complex indole alkaloids and other chiral indole-based heterocycles. oup.comnih.govacs.org These methods often involve cascade reactions that can rapidly build molecular complexity with excellent stereocontrol. oup.com
1 Dimroth Equilibrium and Wolff Rearrangement for Indole Derivatives
The Dimroth equilibrium and Wolff rearrangement are not typically primary methods for the de novo synthesis of the indole core itself. The Dimroth rearrangement involves the transposition of endocyclic and exocyclic heteroatoms in heterocyclic systems, a transformation not directly applicable to the formation of the indole's pyrrole ring from common acyclic precursors.
Similarly, the Wolff rearrangement is a reaction that converts an α-diazoketone into a ketene, which is then typically trapped by a nucleophile. While this rearrangement is a powerful tool for ring contraction or the synthesis of carboxylic acid derivatives, its application in the direct formation of the indole scaffold is not a standard or widely reported strategy. These named reactions are more relevant to the modification of existing heterocyclic systems rather than the foundational construction of the indole nucleus.
2 Brønsted Acid-Mediated Reactions for Indole Formationacs.org
Brønsted acids are effective catalysts for several types of indole syntheses, with the most classic example being the Fischer indole synthesis. researchgate.net This reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically derived from an arylhydrazine and a ketone or aldehyde. researchgate.netnih.gov
More contemporary Brønsted acid-catalyzed methods have also been developed. An efficient one-pot synthesis of indoles from o-aminobenzyl alcohols and furans has been demonstrated using catalysts like triflic acid (TfOH). acs.orgnih.gov This reaction proceeds through the in situ formation of an aminobenzylfuran, which then undergoes recyclization to form the indole core. acs.orgnih.gov Polyphosphoric acid (PPA) has been used as a metal-free medium to mediate a variant of the Fischer indole synthesis via the tandem hydrohydrazination–cyclization of simple alkynes and arylhydrazines. nih.govmdpi.com Furthermore, intramolecular Friedel-Crafts reactions of indoles, such as the cyclization of tethered tertiary allylic alcohols onto the indole C-2 position, can be effectively catalyzed by Brønsted acids like diphenyl phosphate. sc.edu
| Reaction Type | Starting Materials | Acid Catalyst Example | Key Transformation | Reference |
|---|---|---|---|---|
| Fischer Indole Synthesis | Arylhydrazine, Ketone/Aldehyde | Polyphosphoric Acid (PPA) | Cyclization of arylhydrazone | researchgate.net |
| Furan Recyclization | o-Aminobenzyl alcohol, Furan | Triflic Acid (TfOH) | Formation and recyclization of aminobenzylfuran | acs.orgnih.gov |
| Alkyne Hydrohydrazination | Arylhydrazine, Alkyne | Polyphosphoric Acid (PPA) | Domino hydrohydrazination-cyclization | nih.govmdpi.com |
| Intramolecular Friedel-Crafts | Indole with tethered allylic alcohol | Diphenyl Phosphate | Intramolecular alkylation | sc.edu |
Multicomponent Reactions (MCRs) for Indole and Carbonitrile Integration
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product containing substantial portions of all starting materials. nih.gov While a specific MCR for the direct synthesis of this compound is not prominently documented, established MCRs for indole synthesis can be adapted. For instance, a modified Fischer indole synthesis could theoretically be employed. bhu.ac.in This approach might involve the condensation of p-cyanophenylhydrazine with a suitable ketone precursor that incorporates the cyclopentanone moiety.
Another conceptual MCR approach could be a one-pot, domino reaction that first constructs the 5-cyanoindole (B20398) core, followed by C3-alkylation. For example, a process could be designed that combines a modified Leimgruber-Batcho indole synthesis for the 5-cyanoindole formation with a subsequent Michael addition. asianpubs.org The efficiency of MCRs lies in their ability to rapidly build molecular complexity, reduce waste by minimizing intermediate purification steps, and save resources, making them an attractive, albeit theoretical, strategy for this target molecule. nih.gov
Synthesis of the Cyclopentanone Moiety
Strategies for Constructing the 3-Oxocyclopentyl Ring
The construction of substituted cyclopentanone rings is a fundamental objective in organic synthesis. Classic methods such as the Dieckmann condensation of 1,6-diesters or intramolecular aldol (B89426) reactions of 1,6-diketones are common strategies for forming five-membered rings. For the specific 3-oxocyclopentyl substituent, a precursor like cyclopent-2-en-1-one is often a readily available and synthetically versatile starting material.
Alternatively, the ring can be constructed through cyclization reactions. For example, methods have been developed for preparing related structures like 3-(2-oxocyclopentyl)-propionic acid via a one-pot reaction involving cyclopentanone, morpholine, and an acrylate, demonstrating the assembly of functionalized cyclopentyl systems. google.com Such strategies highlight the possibility of building the desired substituent from simpler, acyclic or cyclic precursors.
Integration with Indole and Nitrile Functionalities
The indole ring is electron-rich, and the C3 position is particularly nucleophilic, making it highly susceptible to electrophilic attack. quora.com This reactivity is commonly exploited for the introduction of substituents. The most direct method for attaching the 3-oxocyclopentyl moiety to the 5-cyanoindole core is through a Friedel-Crafts-type reaction, specifically a Michael addition. bhu.ac.in
In this reaction, the 5-cyano-1H-indole acts as a nucleophile, attacking the β-carbon of an α,β-unsaturated cyclopentanone, such as cyclopent-2-en-1-one. The reaction is typically catalyzed by an acid and results in the formation of a C-C bond at the indole C3 position. bhu.ac.in This strategy is highly effective due to the inherent reactivity of the indole nucleus and the electrophilic nature of the Michael acceptor. nih.gov
Reaction Scheme: Michael Addition of 5-cyanoindole to Cyclopentenone
Formation of the Carbonitrile Group
The installation of the carbonitrile (-C≡N) group at the 5-position of the indole ring is a key transformation that can be achieved at various stages of the synthesis, either on the indole precursor or on the fully substituted indole.
Introduction of Nitrile Functionality via Dehydration of Amides
A well-established method for nitrile synthesis is the dehydration of a primary amide. wikipedia.org In this context, the precursor would be 1H-indole-5-carboxamide. This transformation can be accomplished using a variety of dehydrating agents. A modern and mild method employs a combination of cyanuric chloride and an N,N-disubstituted formamide, such as N,N-dimethylformamide (DMF). mdpi.comresearchgate.net This procedure offers good yields under gentle reaction conditions. mdpi.com Phosphorus pentoxide is another classic, though more aggressive, reagent used for this type of dehydration. researchgate.net
| Dehydrating Agent | Conditions | Advantages | Reference |
|---|---|---|---|
| Cyanuric Chloride / DMF | Mild conditions | Good to excellent yields, avoids harsh reagents. | mdpi.comresearchgate.net |
| Phosphorus Pentoxide (P₂O₅) | Often requires heating | Strong, effective dehydrating agent. | researchgate.net |
| Acetic Anhydride | Heating may be required | Readily available reagent. | mdpi.com |
Other Cyano-Group Installation Methods
Besides amide dehydration, the cyano group can be introduced through transition-metal-catalyzed cross-coupling reactions, which are highly versatile. A common precursor for these methods is 5-bromo-1H-indole.
The Rosenmund-von Braun reaction, involving the treatment of an aryl halide with copper(I) cyanide (CuCN), is a classic method for this conversion. guidechem.comgoogle.com High yields of 5-cyanoindole have been reported using CuCN in a solvent like N-methylpyrrolidone (NMP) or DMF. guidechem.comgoogle.com
Modern advancements in catalysis have led to the use of palladium or nickel catalysts, which can utilize less toxic cyanide sources like zinc cyanide (Zn(CN)₂). asianpubs.orgorganic-chemistry.org These reactions often exhibit broad functional group tolerance and can proceed under milder conditions. organic-chemistry.org A novel, commercial-scale synthesis of 5-cyanoindole has been developed starting from 3-methyl-4-nitrobenzonitrile, which cyclizes to form the desired product, avoiding the use of toxic cyanating agents in the final step. asianpubs.org
| Cyanide Source | Catalyst/Reagent | Solvent | Yield | Reference |
|---|---|---|---|---|
| Cuprous Cyanide (CuCN) | None (Rosenmund-von Braun) | N-Methylpyrrolidone (NMP) | 98.6% | guidechem.com |
| Cuprous Cyanide (CuCN) | None | DMF | ~98% | google.com |
| Zinc Cyanide (Zn(CN)₂) | Palladium-based catalyst | Various organic solvents | Good to excellent | asianpubs.org |
| Zinc Cyanide (Zn(CN)₂) | NiCl₂·6H₂O/dppf/Zn | DMAP (additive) | Good | organic-chemistry.org |
Chemical Reactivity and Transformations of 3 3 Oxocyclopentyl 1h Indole 5 Carbonitrile
Reactivity at the Indole (B1671886) Nitrogen (N-1)
The nitrogen atom (N-1) of the indole ring in 3-(3-oxocyclopentyl)-1H-indole-5-carbonitrile is a key site for chemical modification. The presence of the N-H proton allows for deprotonation to form an indolyl anion, which can then react with various electrophiles. This reactivity is crucial for the introduction of a wide array of substituents at the nitrogen atom, which can significantly alter the molecule's properties.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The indole nitrogen can be readily alkylated under basic conditions. google.com The reaction typically involves the deprotonation of the N-H group with a suitable base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), followed by the introduction of an alkylating agent, for example, an alkyl halide. organic-chemistry.org The presence of the electron-withdrawing nitrile group at the C-5 position is expected to increase the acidity of the N-H proton, potentially facilitating the deprotonation step. However, the bulky 3-(3-oxocyclopentyl) substituent might exert some steric hindrance, possibly influencing the reaction rate. A variety of alkyl groups can be introduced, including simple alkyl chains, benzyl (B1604629) groups, and more complex moieties. google.com
N-Acylation: N-acylation of the indole ring is a common transformation that introduces an acyl group onto the nitrogen atom. This reaction can be achieved using various acylating agents, such as acid chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. clockss.orgresearchgate.net A study on the N-acylation of 5-substituted indoles using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) revealed that high yields were obtained when an electron-withdrawing group was present at the C-5 position. researchgate.net This suggests that the N-acylation of this compound should proceed efficiently. Another effective method for N-acylation of indoles involves the use of thioesters as a stable acyl source. nih.gov
Table 1: Representative N-Alkylation and N-Acylation Reactions of Indoles
| Reaction Type | Reagents and Conditions | Expected Product | Reference(s) |
|---|---|---|---|
| N-Alkylation | Alkyl halide, Base (e.g., NaH, KOH) in an inert solvent | 1-Alkyl-3-(3-oxocyclopentyl)-1H-indole-5-carbonitrile | google.comorganic-chemistry.org |
| N-Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine) | 1-Acyl-3-(3-oxocyclopentyl)-1H-indole-5-carbonitrile | clockss.org |
| N-Acylation | Carboxylic acid, DCC, DMAP | 1-Acyl-3-(3-oxocyclopentyl)-1H-indole-5-carbonitrile | researchgate.net |
| N-Acylation | Thioester, Cs2CO3, Xylene, 140 °C | 1-Acyl-3-(3-oxocyclopentyl)-1H-indole-5-carbonitrile | nih.gov |
Reactivity at the Indole C-3 Position
The C-3 position of the indole ring is generally the most nucleophilic and, therefore, the primary site for electrophilic attack. bhu.ac.in However, in this compound, this position is already substituted. This has significant implications for further electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution Reactions
With the C-3 position occupied, electrophilic substitution on the indole ring of this compound is directed to other positions. Generally, in 3-substituted indoles, the incoming electrophile attacks the C-2 position. nih.gov The reaction is thought to proceed via an initial attack at C-3 to form a spiro-intermediate, which then rearranges to the C-2 substituted product. nih.gov The electron-withdrawing nitrile group at C-5 will deactivate the benzene (B151609) ring towards electrophilic attack, further favoring substitution on the pyrrole (B145914) ring. Therefore, reactions such as halogenation, nitration, and Friedel-Crafts acylation would be expected to occur primarily at the C-2 position.
Functionalization of the Cyclopentyl Substituent
The cyclopentyl ring offers additional sites for functionalization. The α-carbons to the carbonyl group are acidic and can be deprotonated to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of new substituents at the C-2 or C-4 positions of the cyclopentyl ring. Furthermore, reactions involving the indole nucleus can lead to the formation of more complex polycyclic structures. For instance, functionalized indoles can be accessed through reactions involving γ-amino cyclopentenones.
Transformations of the Cyclopentanone (B42830) Carbonyl Group
The carbonyl group of the cyclopentanone moiety is a versatile functional group that can undergo a wide range of chemical transformations. These reactions provide a powerful tool for modifying the structure and properties of this compound.
Common transformations of the cyclopentanone carbonyl group include:
Reduction: The ketone can be reduced to the corresponding secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent will depend on the desired selectivity, as LiAlH₄ can also reduce the nitrile group.
Oxidation: While the ketone itself is resistant to further oxidation under standard conditions, reactions at the α-position can be facilitated by initial oxidation.
Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by a variety of nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols. nih.gov
Wittig Reaction: The Wittig reaction provides a method for the conversion of the ketone into an alkene. rsc.orgwikipedia.org This reaction involves the treatment of the ketone with a phosphorus ylide. wikipedia.org
Reductive Amination: The ketone can be converted into an amine via reductive amination. researchgate.netresearchgate.net This reaction typically involves the formation of an imine or enamine intermediate by reaction with an amine, followed by reduction. researchgate.net
Table 2: Potential Transformations of the Cyclopentanone Carbonyl Group
| Reaction Type | Reagents and Conditions | Expected Product | Reference(s) |
|---|---|---|---|
| Reduction | NaBH₄, MeOH | 3-(3-hydroxycyclopentyl)-1H-indole-5-carbonitrile | - |
| Wittig Reaction | Ph₃P=CHR, THF | 3-(3-alkylidenecyclopentyl)-1H-indole-5-carbonitrile | rsc.orgwikipedia.org |
| Reductive Amination | R₂NH, NaBH₃CN | 3-(3-(dialkylamino)cyclopentyl)-1H-indole-5-carbonitrile | researchgate.netresearchgate.net |
| Grignard Reaction | RMgBr, Et₂O | 3-(3-alkyl-3-hydroxycyclopentyl)-1H-indole-5-carbonitrile | nih.gov |
Reduction Reactions
The ketone functionality of this compound can be readily reduced to the corresponding secondary alcohol, yielding 3-(3-hydroxycyclopentyl)-1H-indole-5-carbonitrile. This transformation can be achieved using a variety of reducing agents.
Hydride Reductions: Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for the reduction of ketones. Sodium borohydride is a milder reagent and would selectively reduce the ketone in the presence of the nitrile group. Lithium aluminum hydride, being a stronger reducing agent, could potentially reduce both the ketone and the nitrile, depending on the reaction conditions.
Catalytic Hydrogenation: Catalytic hydrogenation using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) is another effective method for ketone reduction. This method is often preferred for its clean reaction profile.
Table 1: Predicted Outcomes of Reduction Reactions on the Cyclopentanone Moiety
| Reagent/Catalyst | Product | Notes |
| Sodium Borohydride (NaBH₄) | 3-(3-hydroxycyclopentyl)-1H-indole-5-carbonitrile | Selective reduction of the ketone. |
| Lithium Aluminum Hydride (LiAlH₄) | 3-(3-hydroxycyclopentyl)-1H-indole-5-aminomethyl or mixture | Potential for reduction of both ketone and nitrile. |
| H₂/Pd, Pt, or Ni | 3-(3-hydroxycyclopentyl)-1H-indole-5-carbonitrile | Generally selective for ketone reduction under controlled conditions. |
Carbonyl Condensation Reactions
The ketone group can participate in condensation reactions with compounds containing an active methylene (B1212753) group, leading to the formation of a new carbon-carbon double bond.
Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. For this compound, this reaction would typically involve compounds like malononitrile (B47326) or ethyl cyanoacetate, leading to the formation of a cyclopentylidene derivative. jocpr.com
Wittig Reaction: The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes or ketones. google.com Reaction of this compound with a phosphorus ylide (Wittig reagent) would replace the carbonyl oxygen with a carbon-carbon double bond, allowing for the introduction of a wide range of substituents.
Nucleophilic Additions
The electrophilic carbon of the carbonyl group is susceptible to attack by nucleophiles, such as organometallic reagents.
Grignard Reaction: Grignard reagents (R-MgX) react with ketones to form tertiary alcohols upon acidic workup. The reaction of this compound with a Grignard reagent would result in the formation of a 3-(3-alkyl-3-hydroxycyclopentyl)-1H-indole-5-carbonitrile, where the alkyl group is derived from the Grignard reagent. scispace.com
Reactions Involving the Nitrile (C≡N) Group at C-5
The nitrile group at the C-5 position of the indole ring offers another handle for chemical modification, including hydrolysis, reduction, and nucleophilic additions.
Hydrolysis Reactions to Carboxylic Acids or Amides
The nitrile group can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or an amide intermediate. chemistrysteps.comlibretexts.org
Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous acid, such as hydrochloric acid or sulfuric acid, will lead to the formation of 3-(3-oxocyclopentyl)-1H-indole-5-carboxylic acid. masterorganicchemistry.comlibretexts.org The reaction proceeds through an amide intermediate.
Base-Catalyzed Hydrolysis: Treatment with an aqueous base, such as sodium hydroxide, followed by acidification, also yields the corresponding carboxylic acid. libretexts.org Under milder basic conditions, it may be possible to isolate the intermediate, 3-(3-oxocyclopentyl)-1H-indole-5-carboxamide.
Reduction to Amines
The nitrile group can be reduced to a primary amine, which is a valuable functional group for further synthetic transformations.
Catalytic Hydrogenation: High-pressure catalytic hydrogenation with catalysts like Raney nickel or rhodium can effectively reduce the nitrile to a primary amine, yielding 3-(3-oxocyclopentyl)-1H-indole-5-(aminomethyl)-1H-indole. rsc.orgnih.govnih.gov
Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are also capable of reducing nitriles to primary amines. msu.edu
Table 2: Predicted Outcomes of Reactions Involving the Nitrile Group
| Reaction Type | Reagents | Product |
| Acid Hydrolysis | H₃O⁺, heat | 3-(3-oxocyclopentyl)-1H-indole-5-carboxylic acid |
| Base Hydrolysis | 1. NaOH, H₂O, heat; 2. H₃O⁺ | 3-(3-oxocyclopentyl)-1H-indole-5-carboxylic acid |
| Partial Hydrolysis | H₂O₂, base (milder conditions) | 3-(3-oxocyclopentyl)-1H-indole-5-carboxamide |
| Catalytic Hydrogenation | H₂, Raney Ni or Rh | 3-(3-oxocyclopentyl)-1H-indole-5-(aminomethyl)-1H-indole |
| Hydride Reduction | 1. LiAlH₄; 2. H₂O | 3-(3-oxocyclopentyl)-1H-indole-5-(aminomethyl)-1H-indole |
Nucleophilic Additions to the Nitrile
Similar to carbonyls, the carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles.
Organometallic Reagents: Grignard reagents can add to the nitrile group to form an imine intermediate, which upon hydrolysis yields a ketone. This reaction would convert the nitrile group at C-5 into a carbonyl group, leading to the formation of 5-acyl-3-(3-oxocyclopentyl)-1H-indole derivatives.
Chemo- and Regioselectivity in Complex Transformations
The intricate molecular architecture of this compound, featuring an indole nucleus, a cyclopentanone ring, and a nitrile group, presents a fascinating landscape for exploring chemo- and regioselectivity in complex chemical transformations. The inherent differences in the electronic and steric properties of its various functional groups and reactive sites allow for the selective manipulation of the molecule under carefully controlled conditions. While specific experimental data on this exact compound is limited in publicly accessible literature, a comprehensive analysis based on the known reactivity of its constituent moieties allows for a predictive understanding of its behavior in complex reactions.
The principal reactive sites in this compound include:
The indole N-H proton.
The nucleophilic C2 carbon of the indole ring.
The C4, C6, and C7 positions on the benzene portion of the indole ring.
The electrophilic carbonyl carbon of the cyclopentanone.
The α-carbons of the cyclopentanone, which can be deprotonated to form enolates.
The nitrile group, which can undergo nucleophilic addition or reduction.
Chemoselectivity in Reduction Reactions
The presence of two reducible functional groups, the cyclopentanone carbonyl and the C5-nitrile, raises questions of chemoselectivity in reduction reactions. The choice of reducing agent and reaction conditions is paramount in selectively targeting one group over the other.
Generally, ketones are more readily reduced by hydride reagents than nitriles. For instance, mild reducing agents like sodium borohydride (NaBH₄) are well-known for their ability to selectively reduce ketones and aldehydes in the presence of less reactive functional groups such as nitriles and esters. Conversely, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more forcing conditions would likely reduce both the ketone and the nitrile group, yielding 3-(3-hydroxycyclopentyl)-1H-indole-5-(aminomethyl).
| Reaction Condition | Target Functional Group | Major Product | Selectivity |
| NaBH₄, Methanol, 0 °C | Cyclopentanone Carbonyl | 3-(3-hydroxycyclopentyl)-1H-indole-5-carbonitrile | High |
| H₂ (1 atm), Pd/C, Ethanol | Cyclopentanone Carbonyl | 3-(3-hydroxycyclopentyl)-1H-indole-5-carbonitrile | Moderate to High |
| LiAlH₄, THF, then H₂O | Carbonyl and Nitrile | 3-(3-hydroxycyclopentyl)-1H-indole-5-(aminomethyl) | Low (Both reduced) |
| DIBAL-H, Toluene, -78 °C | Nitrile (partial reduction) | 3-(3-oxocyclopentyl)-1H-indole-5-carbaldehyde | Moderate to High |
This table presents predicted outcomes based on established principles of chemoselective reductions.
Regioselectivity in C-H Functionalization of the Indole Ring
With the C3 position of the indole nucleus being substituted, direct C-H functionalization presents an opportunity to modify other positions on the ring. The primary sites for such transformations are the N-H, C2, C4, C6, and C7 positions.
N-H vs. C2-H Functionalization : The indole N-H is acidic (pKa ≈ 17) and can be readily deprotonated by a suitable base to form an indolide anion. This anion can then react with various electrophiles (e.g., alkyl halides, acyl chlorides) in N-functionalization reactions. In contrast, direct C2 functionalization often requires a transition-metal catalyst and, frequently, a directing group to achieve high regioselectivity. In the absence of a strong directing effect from the 3-substituent, N-H functionalization is generally favored under basic conditions.
Functionalization of the Benzene Ring (C4-C7) : Electrophilic aromatic substitution on the benzene portion of the indole ring is influenced by the electron-donating nature of the pyrrole ring and the electron-withdrawing nature of the C5-carbonitrile group. The nitrile group is a meta-director and strongly deactivating. Therefore, electrophilic attack is likely disfavored at the C4 and C6 positions. However, modern transition-metal-catalyzed C-H activation methodologies, often employing directing groups, can override these inherent reactivity patterns. For instance, a coordinating group at the N1 position can direct metallation and subsequent functionalization to the C7 position, while a directing group at the C3 position could potentially direct reactions to the C2 or C4 positions.
| Reaction Type | Reagents/Catalyst | Predicted Major Regioisomer | Rationale |
| N-Alkylation | NaH, then CH₃I | 1-methyl-3-(3-oxocyclopentyl)-1H-indole-5-carbonitrile | Deprotonation of the most acidic proton (N-H) followed by nucleophilic attack. |
| C2-Arylation | Pd(OAc)₂, Ligand, Ar-X | 2-aryl-3-(3-oxocyclopentyl)-1H-indole-5-carbonitrile | Directed C-H activation, assuming appropriate directing group or conditions. researchgate.netchim.it |
| C4-Functionalization | Rh(III) catalyst, Directing Group | 4-functionalized-3-(3-oxocyclopentyl)-1H-indole-5-carbonitrile | Requires a suitable directing group at N1 or C3 to overcome the deactivating effect of the nitrile group. nih.gov |
This table illustrates plausible regioselective transformations based on modern synthetic methods for indole functionalization.
Selectivity in Reactions Involving the Cyclopentanone Moiety
The cyclopentanone ring offers two primary sites for reaction: the carbonyl carbon and the α-carbons.
Carbonyl Addition vs. α-Enolization : In the presence of strong, non-nucleophilic bases like lithium diisopropylamide (LDA), deprotonation at the α-carbon is expected to be the dominant pathway, forming an enolate. This enolate can then react with various electrophiles. The regioselectivity of enolate formation (at C2' vs. C5' of the cyclopentanone ring) would depend on whether kinetic or thermodynamic control is employed. In contrast, reaction with organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi) would lead to nucleophilic addition at the carbonyl carbon.
Intramolecular Transformations : The proximity of the indole ring and the cyclopentanone moiety could facilitate intramolecular reactions. For example, under acidic conditions (e.g., Fischer indole synthesis conditions), an intramolecular cyclization could potentially occur between the C2 or C4 position of the indole and the enol or enolate of the cyclopentanone, leading to complex fused-ring systems. Such transformations would be highly dependent on the specific catalyst and reaction conditions employed.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. It provides insights into the chemical environment of individual atoms.
One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for initial structural assessment.
¹H NMR: This technique would be used to identify the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-(3-oxocyclopentyl)-1H-indole-5-carbonitrile, one would expect to observe distinct signals for the aromatic protons on the indole (B1671886) ring, the protons of the cyclopentyl ring, and the N-H proton of the indole. The splitting patterns (multiplicity) of these signals would help to establish the connectivity between adjacent protons.
¹³C NMR: This experiment provides information about the different types of carbon atoms in the molecule. The expected spectrum for the target compound would show signals corresponding to the carbon atoms of the indole core, the nitrile group, and the oxocyclopentyl substituent. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.
A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below based on general knowledge of similar structures.
Hypothetical ¹H NMR Data
| Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Indole NH | 10.0-12.0 | br s |
| Indole H2 | 7.2-7.4 | s |
| Indole H4 | 7.8-8.0 | d |
| Indole H6 | 7.4-7.6 | dd |
| Indole H7 | 7.6-7.8 | d |
| Cyclopentyl CH | 3.0-3.5 | m |
Hypothetical ¹³C NMR Data
| Carbon | Chemical Shift (ppm) |
|---|---|
| C=O | 215-220 |
| Indole C7a | 135-140 |
| Indole C3a | 125-130 |
| Indole C5 | 100-105 |
| CN | 118-122 |
| Indole C2 | 120-125 |
| Indole C3 | 115-120 |
| Indole C4 | 120-125 |
| Indole C6 | 120-125 |
| Indole C7 | 110-115 |
| Cyclopentyl CH | 40-50 |
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity of protons within the indole and cyclopentyl ring systems.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for connecting the different structural fragments, for instance, linking the cyclopentyl ring to the C3 position of the indole.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which can help in determining the stereochemistry and conformation of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. For this compound (C₁₄H₁₂N₂O), the expected exact mass would be calculated and compared with the experimentally measured value to confirm the molecular formula.
Expected HRMS Data
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 225.1028 |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the presence of specific functional groups in a molecule by detecting their characteristic vibrational frequencies. For the target compound, the IR spectrum would be expected to show absorption bands corresponding to the N-H stretch of the indole, the C≡N stretch of the nitrile group, the C=O stretch of the ketone, and the C-H and C=C vibrations of the aromatic and aliphatic parts of the molecule.
Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H stretch (indole) | 3300-3500 |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C≡N stretch (nitrile) | 2220-2260 |
| C=O stretch (ketone) | 1700-1720 |
X-ray Crystallography for Solid-State Structural Analysis
If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. However, no published crystal structure for this compound was found.
Computational and Theoretical Studies
Electronic Structure and Conformational Analysis
The electronic structure of 3-(3-oxocyclopentyl)-1H-indole-5-carbonitrile is fundamentally governed by the interplay between the electron-rich indole (B1671886) core and the attached oxocyclopentyl and carbonitrile substituents. The indole ring system is inherently aromatic and electron-rich, making it susceptible to electrophilic attack, particularly at the C3 position. quimicaorganica.orgquora.com The lone pair of electrons on the nitrogen atom participates in the π-system, further enhancing the electron density of the pyrrole (B145914) ring. stackexchange.com
Conformational analysis of this molecule is crucial for understanding its three-dimensional shape and how it might interact with other molecules. The primary source of conformational flexibility arises from the rotation around the single bond connecting the C3 of the indole ring and the cyclopentyl group. Additionally, the cyclopentyl ring itself is not planar and can adopt various puckered conformations, such as the envelope and twist forms, to minimize steric strain.
Theoretical calculations, likely employing methods such as DFT with a suitable basis set (e.g., B3LYP/6-31G*), can be used to identify the most stable conformers. nih.govnih.gov By calculating the potential energy surface as a function of the dihedral angle between the indole and cyclopentyl rings, the global and local energy minima can be located. It is anticipated that the most stable conformation would involve a staggered arrangement that minimizes steric hindrance between the hydrogen atoms on the indole and cyclopentyl rings.
Table 1: Hypothetical Torsional Energy Profile for Rotation Around the C3-Cyclopentyl Bond
| Dihedral Angle (°) | Relative Energy (kcal/mol) |
| 0 | 5.2 |
| 60 | 1.5 |
| 120 | 4.8 |
| 180 | 0.0 (Global Minimum) |
| 240 | 4.8 |
| 300 | 1.5 |
Note: This table is illustrative and based on general principles of conformational analysis for similar molecular fragments. Actual values would require specific DFT calculations.
Reaction Mechanism Predictions and Elucidation
Computational chemistry is instrumental in predicting and elucidating reaction mechanisms by mapping out the potential energy surfaces of reacting systems. researchgate.net For this compound, several types of reactions could be computationally investigated.
A key aspect of mechanistic studies is the identification and characterization of transition states, which represent the highest energy point along a reaction coordinate. nih.govresearchgate.net For instance, in an electrophilic substitution reaction at the indole ring, computational methods can model the approach of an electrophile and locate the transition state leading to the formation of the sigma complex (Wheland intermediate). ic.ac.uk The geometry of the transition state provides insights into the steric and electronic factors that control the reaction rate. Frequency calculations are performed to confirm that the identified structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a reaction pathway can be constructed. This profile provides crucial information about the thermodynamics and kinetics of the reaction. For example, the alkylation of the indole nitrogen is a common reaction. A computational study could compare the energy profile for N-alkylation versus C-alkylation to predict the regioselectivity of the reaction under different conditions. mdpi.comrsc.org
Table 2: Hypothetical Energy Profile for Electrophilic Bromination at C2 vs. C4 of the Indole Ring
| Species | Relative Energy (kcal/mol) - C2 Attack | Relative Energy (kcal/mol) - C4 Attack |
| Reactants (Indole + Br₂) | 0.0 | 0.0 |
| Transition State 1 | +15.2 | +22.5 |
| Intermediate (Sigma Complex) | +5.8 | +12.1 |
| Transition State 2 | +7.3 | +13.5 |
| Products (Brominated Indole + HBr) | -10.4 | -8.9 |
Note: This table is a hypothetical representation. The higher energy barrier for attack at other positions of the indole ring is a well-established principle. quimicaorganica.org
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)
Computational methods can accurately predict various spectroscopic properties, which can aid in the characterization of new compounds.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. frontiersin.orggithub.io By performing DFT calculations of the magnetic shielding tensors, the ¹H and ¹³C NMR chemical shifts can be predicted with a high degree of accuracy, often within 0.2 ppm for ¹H and 2-3 ppm for ¹³C of experimental values when appropriate levels of theory and solvent models are used. rsc.orgacs.org These predicted shifts can be invaluable for assigning the signals in an experimental spectrum.
Similarly, the calculation of vibrational frequencies can generate a theoretical Infrared (IR) spectrum. dtic.milyoutube.com The positions and intensities of the absorption bands in the calculated IR spectrum can be compared with experimental data to confirm the presence of specific functional groups. For this compound, characteristic frequencies for the N-H stretch, the C≡N stretch of the nitrile group, and the C=O stretch of the cyclopentanone (B42830) moiety would be of particular interest. researchgate.net
Table 3: Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value |
| ¹H NMR | |
| H1 (N-H) | ~8.1 ppm |
| H2 | ~7.3 ppm |
| H4 | ~7.9 ppm |
| H6 | ~7.5 ppm |
| H7 | ~7.6 ppm |
| ¹³C NMR | |
| C2 | ~123 ppm |
| C3 | ~115 ppm |
| C3a | ~128 ppm |
| C4 | ~125 ppm |
| C5 | ~103 ppm |
| C6 | ~122 ppm |
| C7 | ~112 ppm |
| C7a | ~136 ppm |
| C≡N | ~119 ppm |
| C=O | ~218 ppm |
| IR Frequencies | |
| N-H Stretch | ~3400 cm⁻¹ |
| C≡N Stretch | ~2230 cm⁻¹ |
| C=O Stretch | ~1745 cm⁻¹ |
Note: These are estimated values based on typical chemical shifts and vibrational frequencies for similar functional groups and would require specific calculations for this molecule.
Molecular Modeling and Simulation Approaches
Beyond static quantum chemical calculations, molecular modeling and simulation techniques such as molecular dynamics (MD) can provide insights into the dynamic behavior of this compound. nih.govyoutube.com MD simulations can model the movement of the molecule over time in a simulated solvent environment, providing information about its conformational dynamics, flexibility, and interactions with solvent molecules. nih.govyoutube.com
These simulations are particularly useful for understanding how the molecule might behave in a biological context, for example, by modeling its interaction with a protein binding site. rsc.orgresearchgate.net By observing the binding modes and calculating the binding free energy, molecular dynamics can aid in the rational design of new molecules with specific biological activities. mdpi.com
Potential Applications in Advanced Synthetic Chemistry
As a Versatile Building Block for Complex Heterocyclic Systems
The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, and the presence of the reactive cyclopentanone (B42830) and nitrile functionalities on 3-(3-oxocyclopentyl)-1H-indole-5-carbonitrile enhances its value as a starting material for the synthesis of intricate heterocyclic compounds.
The core structure of this compound allows for extensive modification. The ketone group of the cyclopentyl ring is a prime site for reactions such as nucleophilic additions, condensations, and reductions. The indole nitrogen can be alkylated or arylated, and the nitrile group can be hydrolyzed, reduced, or converted to other functional groups. These derivatization strategies enable the generation of a diverse library of compounds from a single starting material.
A variety of cross-coupling reactions, such as Sonogashira, Suzuki-Miyaura, Stille, and Heck couplings, can be employed to further functionalize the indole ring, particularly at positions that can be halogenated. mdpi.com This allows for the introduction of a wide range of substituents, leading to the creation of novel molecular frameworks. mdpi.com
| Derivatization Site | Potential Reactions | Resulting Functional Groups |
| Cyclopentanone Ketone | Nucleophilic addition, Wittig reaction, Reductive amination | Alcohols, Alkenes, Amines |
| Indole Nitrogen (N-H) | Alkylation, Acylation, Arylation | N-Alkyl/Acyl/Aryl indoles |
| Cyano Group (-CN) | Hydrolysis, Reduction, Cycloaddition | Carboxylic acids, Amines, Tetrazoles |
| Indole Ring (C-H) | Halogenation followed by cross-coupling reactions | Aryl, Alkynyl, Alkenyl substituted indoles |
The ability to modify this compound at multiple positions is key to synthesizing analogues with significant structural diversity. By systematically altering the substituents on the indole ring, the cyclopentyl moiety, and transforming the nitrile group, chemists can explore a vast chemical space. This approach is fundamental to structure-activity relationship (SAR) studies in drug discovery, where minor structural changes can lead to significant differences in biological activity.
Role in Multi-component Reaction Development
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. jocpr.comresearchgate.netnih.gov These reactions are prized for their atom economy, step economy, and ability to rapidly generate molecular complexity. jocpr.com The structure of this compound, with its multiple reactive centers, makes it an ideal candidate for the design and development of novel MCRs. For instance, the ketone and the reactive positions on the indole ring could participate in condensation cascades with other reactants to quickly assemble elaborate heterocyclic systems. researchgate.netrsc.org This strategy is a cornerstone of diversity-oriented synthesis (DOS), which aims to create libraries of structurally diverse small molecules for high-throughput screening. jocpr.comnih.gov
Precursor in Stereoselective Synthesis
The cyclopentanone ring in this compound contains a prochiral center at the carbonyl carbon. This feature allows for its use as a precursor in stereoselective synthesis, where the goal is to control the three-dimensional arrangement of atoms in a molecule. By employing chiral reagents or catalysts, the ketone can be reduced or undergo addition reactions to produce enantiomerically enriched or diastereomerically pure products. The ability to control stereochemistry is crucial in the synthesis of pharmaceuticals, as different stereoisomers of a drug can have vastly different biological activities.
Utility in Green Chemistry Methodologies (e.g., microwave-assisted, solvent-free reactions)
Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to design chemical processes that are environmentally benign. sjp.ac.lk Methodologies such as microwave-assisted synthesis and solvent-free reactions are key to achieving these goals. nepjol.infoorganic-chemistry.orgoatext.com Microwave irradiation can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture. sjp.ac.lknepjol.infoorganic-chemistry.org Solvent-free, or solid-state, reactions minimize the use of hazardous organic solvents, reducing waste and environmental impact. nepjol.infoorganic-chemistry.org The physical properties of this compound may be well-suited for these techniques, allowing for the development of more sustainable synthetic routes to its derivatives. sjp.ac.lk The use of such green methodologies in the synthesis of indole-containing compounds is a growing area of research. sjp.ac.lkorganic-chemistry.org
| Green Chemistry Approach | Potential Advantages for Synthesizing Derivatives |
| Microwave-Assisted Synthesis | Rapid reaction times, Increased product yields, Reduced side reactions |
| Solvent-Free Reactions | Elimination of hazardous solvents, Reduced waste, Simplified purification |
Future Research Directions
Exploration of Novel, Sustainable Synthetic Pathways
Current synthetic routes to indole (B1671886) derivatives often rely on classical methods that may involve harsh conditions, stoichiometric reagents, or expensive metal catalysts. rsc.org A primary future objective is the development of greener, more atom-economical, and sustainable syntheses of 3-(3-oxocyclopentyl)-1H-indole-5-carbonitrile.
Key research avenues include:
Photocatalysis and Electrosynthesis: Visible-light photocatalysis has emerged as a powerful tool for forging complex bonds under mild conditions. nih.govresearchgate.net Future work should explore photocatalytic strategies for the construction of the indole core or the introduction of the oxocyclopentyl moiety, potentially via radical-mediated pathways. researchgate.net These methods can reduce reliance on traditional transition metals and harsh reagents. nih.govresearchgate.net
Biocatalysis: The use of enzymes for selective synthesis offers significant advantages in terms of sustainability and stereocontrol. nih.gov Research into engineered enzymes could provide a direct and highly selective route to the target molecule or its key precursors, operating in aqueous media under ambient conditions.
Multicomponent Reactions (MCRs): Designing novel MCRs that assemble the this compound skeleton in a single step from simple, readily available starting materials would significantly improve synthetic efficiency. nih.govresearchgate.net Such strategies inherently increase atom economy and reduce waste by minimizing intermediate isolation and purification steps. acs.org
| Strategy | Potential Advantages | Key Research Challenges | Relevant Metrics |
|---|---|---|---|
| Visible-Light Photocatalysis | Mild reaction conditions, use of renewable energy, novel reactivity. nih.govdocumentsdelivered.com | Catalyst stability and cost, scalability, substrate scope. | E-factor, Photon Efficiency |
| Biocatalysis | High selectivity (chemo-, regio-, stereo-), aqueous media, biodegradability. nih.gov | Enzyme discovery and engineering, operational stability, substrate loading. | Process Mass Intensity (PMI) |
| Multicomponent Reactions | High atom economy, reduced step-count, operational simplicity. nih.govrsc.org | Discovery of new reaction pathways, control of selectivity. | Atom Economy, Step Economy |
Advanced Mechanistic Investigations
A profound understanding of the reaction mechanisms underpinning the synthesis and reactivity of this compound is crucial for optimizing existing protocols and discovering new transformations. While the synthesis likely involves a Friedel-Crafts-type alkylation, detailed mechanistic nuances remain to be elucidated.
Future investigations should focus on:
Computational Modeling: Density Functional Theory (DFT) calculations can provide invaluable insights into reaction pathways, transition state geometries, and activation energies. chemistryviews.orgcopernicus.orgresearchgate.net Such studies can help rationalize observed regioselectivity, predict the effect of catalysts and substituents, and guide the design of more efficient synthetic routes. nih.govresearchgate.net
Kinetic Studies: Detailed kinetic analysis of the key bond-forming steps can help to determine the rate-determining step and the influence of various reaction parameters (temperature, concentration, catalyst loading).
Spectroscopic Interrogation: The use of in-situ spectroscopic techniques (e.g., NMR, IR) can help identify and characterize transient intermediates, providing direct evidence for proposed mechanistic pathways. nih.gov
Development of Chemo- and Regioselective Reactions
The this compound molecule possesses multiple reactive sites: the indole nitrogen (N1), the C2, C4, C6, and C7 positions of the indole ring, the cyclopentanone (B42830) carbonyl group, and the nitrile group. chim.it The development of reactions that can selectively target one of these sites in the presence of the others is a significant challenge and a vital area for future research. nih.gov
Key goals include:
Site-Selective C-H Functionalization: Transition-metal catalyzed C-H activation has become a transformative tool for modifying complex molecules. bohrium.comrsc.org Research should target the development of catalytic systems that can selectively functionalize the C2, C4, C6, or C7 positions of the indole ring, which is a long-standing challenge. chim.itnih.gov This would allow for the late-stage diversification of the scaffold, providing rapid access to a library of analogues.
Orthogonal Functionalization: Developing a suite of orthogonal reactions where the ketone, nitrile, and various positions on the indole ring can be modified independently without the need for complex protecting group strategies. This could involve leveraging borane (B79455) Lewis acids or other selective catalysts to control reactivity. aalto.firesearchgate.net
Asymmetric Catalysis: The cyclopentyl moiety introduces a potential for stereoisomerism. Future work should focus on developing enantioselective methods for the synthesis or functionalization of the molecule, for instance, through asymmetric alkylation or conjugate addition reactions. researchgate.netmdpi.commit.edu
| Reactive Site | Potential Transformation | Synthetic Utility | Selectivity Challenge |
|---|---|---|---|
| Indole C2-H | Arylation, Alkenylation, Alkylation rsc.org | Core scaffold modification | Competition with more reactive C3 position (if unsubstituted) and other C-H bonds. chim.it |
| Indole C4-C7-H | Halogenation, Borylation, Hydroxylation nih.gov | Access to less common substitution patterns | Lower inherent reactivity compared to the pyrrole (B145914) ring C-H bonds. rsc.org |
| Cyclopentanone C=O | Reduction, Reductive Amination, Wittig Reaction | Modification of the side chain | Chemoselectivity over nitrile reduction or reactions on the indole ring. |
| Nitrile (C≡N) | Hydrolysis, Reduction to amine, Tetrazole formation | Introduction of new polar functional groups | Harsh conditions may affect other functional groups. |
Integration with Flow Chemistry and Automated Synthesis Platforms
Translating synthetic discoveries from the laboratory to larger-scale production requires robust, scalable, and safe processes. Flow chemistry and automated synthesis offer significant advantages over traditional batch processing in this regard. researchgate.netspringerprofessional.de
Future research should aim to:
Develop Continuous Flow Syntheses: Convert the optimal batch synthesis of this compound into a continuous flow process. uc.pt This can improve heat and mass transfer, enhance safety by minimizing the volume of hazardous reagents at any given time, and allow for easier scale-up. mdpi.com
Automated Reaction Optimization: Utilize automated synthesis platforms coupled with real-time analytics and machine learning algorithms to rapidly screen reaction conditions (catalysts, solvents, temperatures) and identify optimal parameters for yield and purity. researchgate.net
In-line Purification and Telescoping: Integrate purification steps (e.g., solid-supported scavengers, liquid-liquid extraction) directly into the flow stream to enable multi-step, "telescoped" syntheses of derivatives without isolating intermediates. durham.ac.uk This approach dramatically increases efficiency and reduces manual labor and waste. uc.pt
By pursuing these research directions, the scientific community can develop more efficient, sustainable, and versatile methods for the synthesis and derivatization of this compound, accelerating its application in the discovery of new medicines and advanced materials.
Q & A
Q. What spectroscopic methods are critical for confirming the structure of 3-(3-oxocyclopentyl)-1H-indole-5-carbonitrile?
Key techniques include:
- Infrared (IR) Spectroscopy : Peaks at ~3282 cm⁻¹ (NH stretch), ~2227 cm⁻¹ (C≡N stretch), and ~1679 cm⁻¹ (C=O stretch) confirm functional groups .
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Signals at δ 12.35 (indole NH), δ 9.10 (cyclopentyl proton), and δ 7.61–8.71 (aromatic protons) .
- ¹³C NMR : Resonances at δ 162.0 (C=O), δ 149.4 (C≡N), and δ 103.2–138.7 (aromatic/cyclopentyl carbons) .
- High-Resolution Mass Spectrometry (HRMS) : Matches the calculated exact mass (e.g., [M+H]+ for analogs: 246.0559) .
Q. What synthetic routes are reported for preparing 3-substituted indole-5-carbonitriles?
Common methods include:
- Acid-Catalyzed Cyclization : Using H₂SO₄ or H₃PO₄ to condense arylhydrazines with aldehydes/ketones, followed by extraction and recrystallization (e.g., 74% yield for 3-(4-chlorobutyl)-1H-indole-5-carbonitrile) .
- Metal-Catalyzed Reactions : Pd-catalyzed cross-coupling for introducing substituents at the 3-position .
- Chiral Ligand-Assisted Synthesis : Asymmetric cyclopropanation using dioxaborolane ligands to achieve stereoselectivity (e.g., 88% enantiomeric excess) .
Advanced Research Questions
Q. How can low yields during intermediate purification be mitigated in the synthesis of this compound?
- Recrystallization Optimization : Use solvent systems like ethyl acetate/hexane to improve purity without chromatography .
- Alternative Protecting Groups : Employ tert-butyl carbamates (e.g., tert-butyl N-[(1R)-3-oxocyclopentyl]carbamate) to stabilize reactive intermediates .
- Scalable Methods : Gram-scale synthesis with chiral ligands maintains stereoselectivity and reduces losses .
Q. What strategies enhance stereocontrol in cyclopentyl-functionalized indole derivatives?
- Chiral Auxiliaries : Dioxaborolane ligands enable enantioselective cyclopropanation, critical for bioactive analogs .
- Computational Modeling : Predict transition states to optimize reaction conditions (e.g., solvent polarity, temperature) .
- Crystallography : SHELX-refined X-ray structures validate stereochemistry and guide synthetic adjustments .
Q. How do structural modifications at the 3-position influence physicochemical properties?
- Electron-Withdrawing Groups (EWGs) : Cyano (C≡N) or carbonyl (C=O) substituents increase polarity, affecting solubility and bioavailability .
- Cyclopentyl vs. Aromatic Substituents : The 3-oxocyclopentyl group enhances conformational rigidity compared to flexible alkyl chains, impacting receptor binding .
- Comparative NMR Studies : δ 162.0 (C=O) shifts in analogs correlate with electronic effects .
Methodological Recommendations
- Purification : Prioritize recrystallization over column chromatography for intermediates prone to decomposition .
- Stereochemical Validation : Combine chiral HPLC with X-ray crystallography for unambiguous assignment .
- Analytical Cross-Check : Use HRMS alongside NMR to confirm molecular integrity, especially for analogs with halogens or chiral centers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
